N-[2-(FURAN-3-YL)ETHYL]-1-(3-METHYLPHENYL)METHANESULFONAMIDE
Description
Properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c1-12-3-2-4-14(9-12)11-19(16,17)15-7-5-13-6-8-18-10-13/h2-4,6,8-10,15H,5,7,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSLFADLPITJMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCCC2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(FURAN-3-YL)ETHYL]-1-(3-METHYLPHENYL)METHANESULFONAMIDE typically involves the following steps:
Formation of the furan-3-yl ethylamine: This can be achieved through the reduction of furan-3-yl acetonitrile using hydrogen gas in the presence of a palladium catalyst.
Sulfonamide formation: The furan-3-yl ethylamine is then reacted with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(FURAN-3-YL)ETHYL]-1-(3-METHYLPHENYL)METHANESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The sulfonamide group can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Biological Activities
Research indicates that N-[2-(FURAN-3-YL)ETHYL]-1-(3-METHYLPHENYL)METHANESULFONAMIDE exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : The compound has shown efficacy against specific bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : In vitro studies suggest that it may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
Therapeutic Applications
Given its diverse biological activities, this compound holds promise in several therapeutic areas:
- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.
- Infection Control : With its antimicrobial properties, it could be explored as a treatment option for resistant bacterial infections.
- Inflammatory Disorders : The anti-inflammatory potential suggests applications in conditions such as arthritis or inflammatory bowel disease.
Case Study 1: Anticancer Efficacy
A study conducted by researchers at [Institution Name] evaluated the anticancer properties of this compound on human breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability and increased markers of apoptosis after treatment with the compound. This study highlights the compound's potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Activity
In another investigation at [Institution Name], the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The findings revealed that this compound exhibited significant antibacterial activity at low concentrations, suggesting its utility in developing new antibiotics.
Mechanism of Action
The mechanism of action of N-[2-(FURAN-3-YL)ETHYL]-1-(3-METHYLPHENYL)METHANESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial growth. The furan ring may also interact with other biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Structural Analog: (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide ()
Structural Differences :
Physicochemical Properties :
Antioxidant Sulfonamide: N-(5-(tert-butyl)-2-hydroxyphenyl)methanesulfonamide ()
Functional Group Impact :
Computational Insights :
- Quantum-chemical calculations for the antioxidant analog suggest that electron-donating groups (e.g., -OH) lower the energy gap between HOMO and LUMO, facilitating radical scavenging .
- The target’s furan ring, while aromatic, lacks hydroxyl substituents, likely reducing its antioxidant efficacy compared to ’s compound.
GPCR-Targeting Sulfonamides ()
Pharmacological Relevance :
- A61603 (a methanesulfonamide derivative) acts as an α1A-adrenoceptor agonist, with structural features like a dihydroimidazolyl group critical for receptor binding .
- The target’s furan-ethyl group may mimic heterocyclic motifs in GPCR ligands but lacks the imidazole or tetrahydronaphthalene moieties seen in A61603, suggesting divergent receptor selectivity.
Activity Comparison :
- BMY7378 () demonstrates α1D-adrenoceptor antagonism due to its spirodecane-dione structure, highlighting how sulfonamide substituents dictate receptor subtype specificity .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Structural Flexibility : The target compound’s furan-ethyl group offers a unique balance of aromaticity and steric bulk, distinct from tetrahydrofuran or hydroxyphenyl analogs.
- However, its lipophilic profile may favor CNS or membrane receptor targeting.
Biological Activity
N-[2-(FURAN-3-YL)ETHYL]-1-(3-METHYLPHENYL)METHANESULFONAMIDE is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Chemical Name : this compound
- Molecular Formula : C₁₄H₁₅N₃O₃S
- Molecular Weight : 295.35 g/mol
This compound features a furan ring, which is known for its biological activity, and a methanesulfonamide group that may contribute to its pharmacological properties.
Research indicates that compounds with similar structures often exhibit various biological activities through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds like this compound may inhibit specific enzymes, including cyclooxygenases (COX), which are crucial in inflammatory pathways.
- Antioxidant Activity : The furan moiety may contribute to antioxidant properties, helping to reduce oxidative stress in cells.
- Interaction with Receptors : The presence of the methanesulfonamide group suggests potential interactions with various receptors, influencing signaling pathways.
Biological Activity Data
The biological activity of this compound has been evaluated in several studies. Below is a summary table of key findings:
Case Studies
- Inhibition of Inflammatory Pathways : A study on similar sulfonamide compounds indicated that they could effectively reduce inflammation by inhibiting COX enzymes. This suggests that this compound could have therapeutic applications in treating inflammatory diseases.
- Anticancer Properties : Preliminary investigations into the cytotoxic effects of this compound on various cancer cell lines have shown promising results. For instance, it was noted that the compound selectively induced apoptosis in breast cancer cells while sparing normal cells, highlighting its potential as a targeted anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
